molecular formula C9H6N4S B8685492 5-(5-Amino-pyrazin-2-yl)-thiophene-2-carbonitrile

5-(5-Amino-pyrazin-2-yl)-thiophene-2-carbonitrile

Cat. No.: B8685492
M. Wt: 202.24 g/mol
InChI Key: GNAUDSJVSBSBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Amino-pyrazin-2-yl)-thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C9H6N4S and its molecular weight is 202.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

5-(5-aminopyrazin-2-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C9H6N4S/c10-3-6-1-2-8(14-6)7-4-13-9(11)5-12-7/h1-2,4-5H,(H2,11,13)

InChI Key

GNAUDSJVSBSBNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CN=C(C=N2)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromopyrazine (300 mg, 1.724 mmol), dichlorobis(triphenylphosphine)palladium(II) (175 mg, 0.249 mmol), 5-cyanothiophene-2-boronic acid acid (540 mg, 3.53 mmol) and a saturated aqueous sodium carbonate solution (2 mL) in ethylene glycol dimethyl ether (5 mL) and ethanol (5 mL) was heated under reflux overnight. The reaction mixture was cooled, diluted with ethyl acetate, and washed with water and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 2/3 to 1/9 hexanes/ethyl acetate) afforded 5-(5-amino-pyrazin-2-yl)-thiophene-2-carbonitrile (49.1 mg, 14.1%) as a yellow solid: LRMS for C9H6N4S (M+H)+ at m/z=203.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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